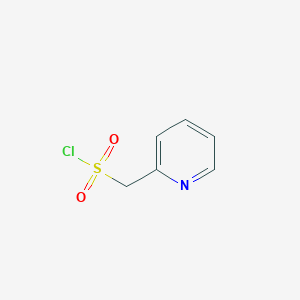![molecular formula C42H12F51P B1599011 Tris[3-(perfluorooctyl)phenyl]phosphine CAS No. 325459-91-4](/img/structure/B1599011.png)
Tris[3-(perfluorooctyl)phenyl]phosphine
Vue d'ensemble
Description
Tris[3-(perfluorooctyl)phenyl]phosphine, also known as Tris[3-(heptadecafluorooctyl)phenyl]phosphine, is a fluorinated phosphine used for synthesizing the Bannwarth catalyst for fluorous biphase palladium-catalyzed Suzuki couplings . It has an empirical formula of C42H12F51P and a molecular weight of 1516.44 .
Molecular Structure Analysis
The molecular structure of Tris[3-(perfluorooctyl)phenyl]phosphine is complex due to the presence of multiple fluorine atoms. The compound’s SMILES string, which represents its structure, is provided by Sigma-Aldrich .Chemical Reactions Analysis
Tris[3-(perfluorooctyl)phenyl]phosphine is used as a ligand in various reactions. It is particularly useful as a catalyst in Stille and Suzuki couplings in Fluorous Biphase Systems (FBS) .Physical And Chemical Properties Analysis
Tris[3-(perfluorooctyl)phenyl]phosphine has a molecular weight of 1516.44 . Its melting point is between 88-93 °C .Applications De Recherche Scientifique
Supramolecular Chemistry
Tris[3-(perfluorooctyl)phenyl]phosphine exhibits unique characteristics in supramolecular chemistry. Dance and Scudder (1997) explored crystalline tris(9-anthracenyl)phosphine, demonstrating unusual supramolecular motifs like inverted sextuple aryl embraces, which are distinct from normal sextuple phenyl embraces due to their inverted phosphines relative to each other. This characteristic could potentially be shared by similar phosphines like Tris[3-(perfluorooctyl)phenyl]phosphine (Dance & Scudder, 1997).
Catalysis
In the field of catalysis, phosphine compounds play a vital role. Hanson, Ding, and Kohlpaintner (1998) synthesized new phosphines, such as Tris[p-(10-phenyldecyl)phenyl]phosphine, applied in rhodium-catalyzed hydroformylation of higher olefins. This indicates that phosphines, including Tris[3-(perfluorooctyl)phenyl]phosphine, could be beneficial in similar catalytic processes (Hanson, Ding, & Kohlpaintner, 1998).
Coordination Chemistry
Tazelaar, Slootweg, and Lammertsma (2018) provided an overview of the chemistry of tris(azolyl)phosphines, highlighting their application in coordination and organometallic chemistry and catalysis. These findings suggest that Tris[3-(perfluorooctyl)phenyl]phosphine could exhibit similar functionalities in coordination chemistry, given its structural and functional similarities (Tazelaar, Slootweg, & Lammertsma, 2018).
Electronics and Photovoltaics
In the electronics and photovoltaic sectors, phosphine oxides, like tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO), have been used to enhance mobility and restrict traps in photovoltaic interlayers. Lim et al. (2021) synthesized and introduced TIPO into n-type interlayers in planar perovskite solar cells for effective electron transport. This implies that Tris[3-(perfluorooctyl)phenyl]phosphine, with its potential similar electronic properties, might be useful in similar applications (Lim et al., 2021).
Propriétés
IUPAC Name |
tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYSTZTOSMTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H12F51P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30412359 | |
| Record name | Tris[3-(perfluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[3-(perfluorooctyl)phenyl]phosphine | |
CAS RN |
325459-91-4 | |
| Record name | Tris[3-(perfluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)